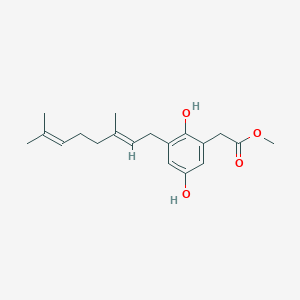
Denudaquinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Denudaquinol can be isolated from Magnolia denudata through a series of extraction and purification processes. The mature fruits are air-dried and successively extracted with n-hexane, chloroform, and methanol. The chloroform extract is purified using silica gel column chromatography followed by preparative thin-layer chromatography (p-TLC) to yield denudalide and denudatin A. This compound is isolated from the methanol extract through similar purification techniques .
Análisis De Reacciones Químicas
Denudaquinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Denudaquinol has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic derivatives and their reactivity.
Biology: this compound’s cytotoxic properties make it a candidate for studying cell line responses and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of denudaquinol involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with cellular respiration and induce oxidative stress, resulting in cell death. The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound may interact with mitochondrial enzymes and disrupt the electron transport chain .
Comparación Con Compuestos Similares
Denudaquinol is unique compared to other phenolic derivatives due to its specific structure and cytotoxic properties. Similar compounds include denudalide and denudatin A, which are also isolated from Magnolia denudata . These compounds share structural similarities but differ in their biological activities and reactivity. This compound’s distinct cytotoxicity sets it apart from these related compounds .
Propiedades
Fórmula molecular |
C19H26O4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate |
InChI |
InChI=1S/C19H26O4/c1-13(2)6-5-7-14(3)8-9-15-10-17(20)11-16(19(15)22)12-18(21)23-4/h6,8,10-11,20,22H,5,7,9,12H2,1-4H3/b14-8+ |
Clave InChI |
FJFOYRHXOZSRFV-RIYZIHGNSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1)O)CC(=O)OC)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C(=CC(=C1)O)CC(=O)OC)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




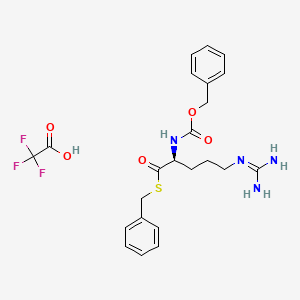
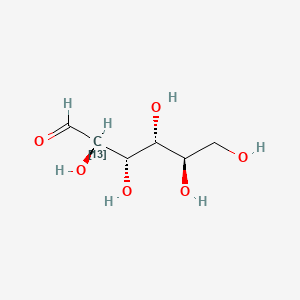
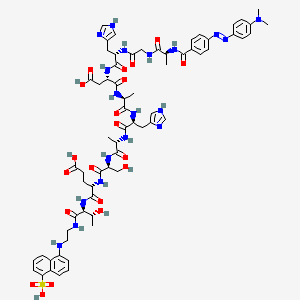
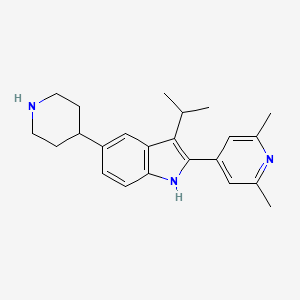


![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)




